![molecular formula C17H24N2 B2490651 N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine CAS No. 936074-67-8](/img/structure/B2490651.png)
N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine
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Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives and their functionalization through various chemical reactions highlight the compound's versatility. For instance, the reaction of adamantane derivatives with methyl 2-(4-allyl-2-methoxyphenoxy)acetate indicates the formation of target amides alongside resistant butyl esters, demonstrating the complexity and challenges in adamantane chemistry (Novakov et al., 2017).
Molecular Structure Analysis
The crystal and molecular structure of novel adamantyl derivatives, as elucidated through X-ray diffraction, reveal the intricate details of the adamantane framework, showcasing hydrophobic and hydrophilic regions that are crucial for understanding its interactions (Peroković et al., 2013).
Chemical Reactions and Properties
The compound's reactivity and interaction with various reagents offer insights into its chemical behavior. For example, the synthesis and characterization of adamantane-based polyimides highlight the compound's potential in material science, demonstrating its thermal stability and solubility properties (Hsiao & Li, 1998).
Physical Properties Analysis
Investigations into the physical properties, such as differential scanning calorimetry and thermomechanical analysis, reveal the compound's glass-transition temperatures and decomposition temperatures, indicating its resilience and suitability for applications requiring thermal stability (Hsiao & Li, 1998).
Chemical Properties Analysis
The chemical properties, including its reactivity towards different chemical groups and stability under various conditions, are fundamental to understanding the compound's applications and handling. The study on hydrogen bonding within N,N-dimethyl-1-adamantamine-hydrogen fluoride showcases the compound's capability to form stable molecular complexes, underscoring the importance of noncovalent interactions in its chemistry (Harmon & Webb, 2000).
Scientific Research Applications
Chemical Synthesis : In synthetic chemistry, these compounds are often used for their unique properties in facilitating reactions. For example, in a study by Tardiff et al. (2012), a catalyst system involving an adamantyl ligand was employed for the chemoselective synthesis of di-, tri-, and tetraamines, demonstrating the utility of adamantyl compounds in complex chemical syntheses (Tardiff, McDonald, Ferguson, & Stradiotto, 2012).
Antimicrobial and Antiviral Activity : Several studies have explored the antimicrobial and antiviral properties of adamantyl derivatives. For instance, Printsevskaya et al. (2005) investigated the antibacterial and anti-HIV activities of N-(adamantyl-1)methylcarboxamide and related compounds, finding them effective against both glycopeptide-susceptible and -resistant bacteria (Printsevskaya, Solovieva, Olsufyeva, Mirchink, Isakova, De Clercq, Balzarini, & Preobrazhenskaya, 2005).
Pharmacological Applications : Adamantyl compounds have shown potential in pharmacological applications. A study by Bergeron et al. (1995) found that certain adamantyl derivatives had activity at the N-methyl-D-aspartate (NMDA) receptor-channel complex, highlighting their potential in neurological applications (Bergeron, Weimar, Wu, Austin, & McManis, 1995).
Anticancer Research : Adamantyl derivatives have also been investigated for their anticancer properties. For example, Dawson et al. (2007) studied a specific adamantyl-substituted molecule's effects on cancer cell growth and angiogenesis, finding that it induced apoptosis and bound to the small heterodimer partner nuclear receptor (Dawson, Xia, Liu, Ye, Fontana, Farhana, Patel, Arumugarajah, Bhuiyan, Zhang, Han, Stallcup, Fukushi, Mustelin, Tautz, Su, Harris, Waleh, Hobbs, Jong, Chao, Schiff, & Sani, 2007).
Material Science : In the field of material science, adamantyl compounds have been utilized due to their stability and unique properties. For instance, Precup-Blaga et al. (2003) synthesized pi-conjugated oligo(p-phenylene vinylene) guest molecules for interaction with dendritic hosts, using adamantyl urea modified dendrimers (Precup-Blaga, García‐Martínez, Schenning, & Meijer, 2003).
Mechanism of Action
Target of Action
It’s worth noting that similar adamantane derivatives have been known to exhibit anti-viral activity, particularly against the dengue virus .
Mode of Action
It’s suggested that similar adamantane derivatives inhibit viral replication by interacting with viral proteins .
Biochemical Pathways
It’s known that adamantane derivatives can interfere with viral replication processes .
Result of Action
Similar adamantane derivatives have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity .
Action Environment
It’s known that the effectiveness of anti-viral agents can be influenced by factors such as temperature, ph, and the presence of other biological molecules .
Safety and Hazards
Future Directions
The synthesis and study of adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, continue to be a relevant area of research due to their potential biological activity . Future research may focus on developing convenient methods for introducing an NH group into the adamantane core via carbocation transformations .
properties
IUPAC Name |
4-(1-adamantyl)-1-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-19-16-3-2-14(7-15(16)18)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLXUXMQPNFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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